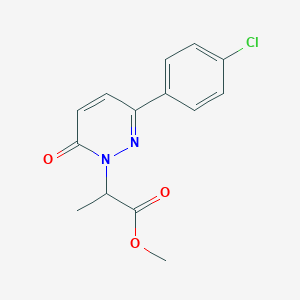

Methyl 2-(3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoate

Description

Methyl 2-(3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoate is a pyridazinone derivative characterized by a 6-oxo-pyridazine core substituted with a 4-chlorophenyl group at position 3 and a methyl propanoate ester at position 2. Pyridazinones are known for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anti-resorptive properties .

Properties

CAS No. |

853330-45-7 |

|---|---|

Molecular Formula |

C14H13ClN2O3 |

Molecular Weight |

292.72 g/mol |

IUPAC Name |

methyl 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propanoate |

InChI |

InChI=1S/C14H13ClN2O3/c1-9(14(19)20-2)17-13(18)8-7-12(16-17)10-3-5-11(15)6-4-10/h3-9H,1-2H3 |

InChI Key |

QOQAIORMFZLDBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)N1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoate typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyridazinone derivative. The final step involves esterification with methanol to produce the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

-

Anticancer Activity

- Mechanism of Action : Research indicates that pyridazine derivatives can act as inhibitors of histone methyltransferases, particularly enhancer of zeste homolog 1 (EZH1) and enhancer of zeste homolog 2 (EZH2). These enzymes play crucial roles in gene regulation and cancer progression, making them attractive targets for anticancer therapies .

- Case Study : A study demonstrated that certain pyridazine derivatives exhibited significant antiproliferative effects on cancer cell lines by inhibiting EZH2 activity, leading to reduced tumor growth in preclinical models.

-

Anti-inflammatory Properties

- Pharmacological Insights : Compounds similar to methyl 2-(3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoate have shown promise in alleviating inflammation. They may inhibit pathways involved in inflammatory responses, including the modulation of cytokine production .

- Research Findings : In a comparative study, several pyridazine derivatives were evaluated for their anti-inflammatory effects against standard anti-inflammatory drugs like indomethacin. Results indicated comparable efficacy with reduced side effects .

-

Neurological Applications

- Neuroprotective Effects : Some studies suggest that pyridazine derivatives may possess neuroprotective properties through their interaction with specific receptors involved in neuronal signaling. This could have implications for treating neurodegenerative diseases .

- Experimental Evidence : In vitro assays demonstrated that certain derivatives enhanced neuronal survival under stress conditions, indicating potential use in neuroprotection.

Data Tables

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Mechanism of Action

The mechanism of action of Methyl 2-(3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridazinone Derivatives

2-(3-(2-Fluoro-4-Methoxyphenyl)-6-Oxo-1(6H)-Pyridazinyl)-N-1H-Indol-5-Ylacetamide (2N1HIA)

- Core Structure: Shares the 6-oxo-pyridazinyl backbone but replaces the 4-chlorophenyl group with a 2-fluoro-4-methoxyphenyl moiety. The methyl propanoate group is substituted with an indole-linked acetamide chain.

- Biological Activity : Demonstrated potent anti-osteoclast activity via suppression of cathepsin K expression, a key protease in bone resorption .

- Key Difference : The acetamide-indole substituent enhances target specificity for osteoclast-related pathways compared to the ester group in the target compound.

Ethyl 6-(4-Nitrophenyl)-2-Oxo-2,6-Dihydropyrido[3,2-c]Cinnoline-3-Carboxylate (Compound 11)

- Core Structure: Features a fused pyrido-cinnoline system instead of a simple pyridazinone. The 4-nitrophenyl group introduces strong electron-withdrawing effects.

- Synthesis Pathway : Formed via a 6π-electrocyclization reaction, diverging from the condensation routes used for the target compound .

2-Hydroxy-6-Phenyl-5-p-Tolylazonicotinic Acid Ethyl Ester (Compound 6a)

- Core Structure : Arylazonicotinate with hydroxy and aryl substituents. Lacks the chlorophenyl group but includes a p-tolyl moiety.

- Synthesis: Produced via condensation of 3-oxo-3-arylpropanals with active methylene nitriles under acidic conditions, similar to methods for pyridazinones .

Functional Group Impact on Bioactivity and Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group (moderate electron-withdrawing) in the target compound may enhance stability compared to the 4-nitrophenyl (strong electron-withdrawing) in Compound 11, which could increase reactivity but reduce bioavailability.

- Ester vs. Amide Linkages: The methyl propanoate ester in the target compound likely offers higher metabolic lability compared to the acetamide in 2N1HIA, which may prolong biological half-life .

Mechanistic Insights from Osteoclast-Related Studies

- 2N1HIA: Suppresses osteoclast differentiation by downregulating cathepsin K, a protease critical for bone matrix degradation. This suggests pyridazinones with bulky aromatic substituents (e.g., indole) may preferentially target osteoclast-specific pathways .

- Implications for Target Compound : The 4-chlorophenyl group could modulate interactions with RANK ligand or osteoprotegerin pathways, given their role in osteoclast regulation . However, experimental validation is required.

Biological Activity

Methyl 2-(3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoate, also known by its CAS number 853318-13-5, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 278.69 g/mol. The structure includes a pyridazine ring, which is known for its diverse biological activities.

Research indicates that compounds featuring the pyridazine structure often exhibit significant biological activities, including:

- Inhibition of Histone Methyltransferases : This compound has been identified as an inhibitor of enhancer of zeste homolog 1 (EZH1) and enhancer of zeste homolog 2 (EZH2), which are critical in the regulation of gene expression and associated with various proliferative diseases .

- Antitumor Activity : Compounds similar to this compound have shown promise in cancer treatment due to their ability to modulate epigenetic factors involved in tumor growth .

Pharmacological Effects

The biological activities associated with this compound include:

- Antiinflammatory : Studies have shown that pyridazine derivatives can exhibit anti-inflammatory properties comparable to standard anti-inflammatory drugs like ibuprofen .

- Analgesic Properties : Certain derivatives have been reported to provide pain relief, indicating potential use in pain management therapies .

Comparative Biological Activity

The following table summarizes the biological activities of selected pyridazine derivatives, including this compound:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Zardaverine | Cardiotonic | |

| Levosimendan | Vasodilator | |

| This compound | EZH1/EZH2 Inhibitor | |

| Analgesic Derivative | Analgesic Effects |

Study on Antitumor Activity

A study investigated the antitumor effects of pyridazine derivatives, including this compound. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Anti-inflammatory Research

In another study focusing on anti-inflammatory effects, researchers synthesized various pyridazine derivatives and evaluated their efficacy against inflammation models. The results showed that compounds similar to this compound exhibited significant reductions in inflammatory markers when compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.